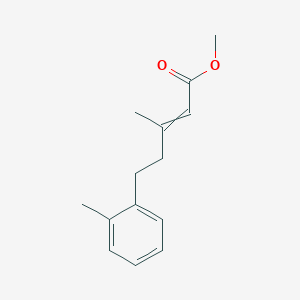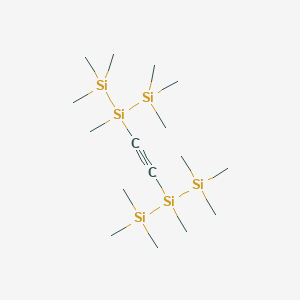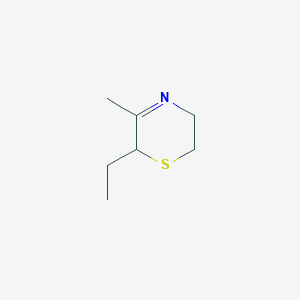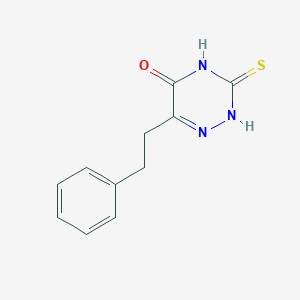oxophosphanium CAS No. 828265-19-6](/img/structure/B14205320.png)
[Cyclooctyl(difluoro)methyl](hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C8H14F2O2P It is known for its unique structure, which includes a cyclooctyl group, a difluoromethyl group, and a hydroxy-oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(difluoro)methyloxophosphanium typically involves the reaction of cyclooctyl magnesium bromide with difluoromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium compounds.
Applications De Recherche Scientifique
Cyclooctyl(difluoro)methyloxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclooctyl(difluoro)methyloxophosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclooctyl magnesium bromide
- Difluoromethylphosphonic dichloride
- Cyclooctyl-dimethyl-amine oxide
Uniqueness
Cyclooctyl(difluoro)methyloxophosphanium is unique due to its combination of a cyclooctyl group and a difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
828265-19-6 |
|---|---|
Formule moléculaire |
C9H16F2O2P+ |
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
[cyclooctyl(difluoro)methyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H15F2O2P/c10-9(11,14(12)13)8-6-4-2-1-3-5-7-8/h8H,1-7H2/p+1 |
Clé InChI |
FDVHSJRPJBZJFJ-UHFFFAOYSA-O |
SMILES canonique |
C1CCCC(CCC1)C(F)(F)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


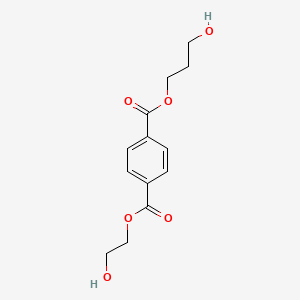
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)
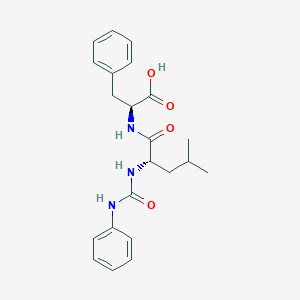
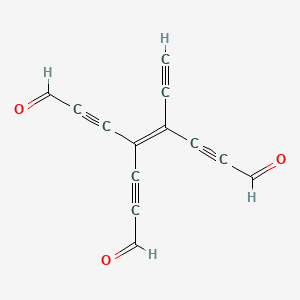
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)

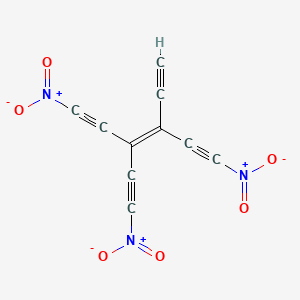
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
